(2S,3S)-Garcinia acid dimethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

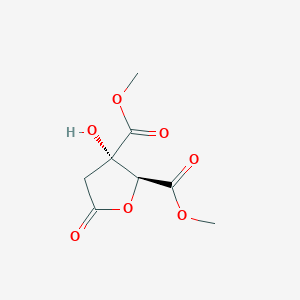

(2S,3S)-Garcinia acid dimethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H10O7 and its molecular weight is 218.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Properties

1.1 Anti-Obesity Effects

(2S,3S)-Garcinia acid dimethyl ester has garnered attention for its potential anti-obesity effects. It inhibits ATP citrate lyase, an enzyme that catalyzes the conversion of citrate to acetyl-CoA, a precursor for fatty acid synthesis. By inhibiting this enzyme, the compound may divert energy towards glycogen production in the liver and muscles rather than fat storage, thus supporting weight management efforts .

1.2 Antimicrobial Activity

Research indicates that various extracts containing Garcinia compounds exhibit antimicrobial properties. For instance, studies have shown that extracts from Garcinia species can inhibit the growth of several pathogenic bacteria and fungi. While specific data on this compound is limited, its structural relatives suggest potential efficacy against microbial infections .

Research Findings and Case Studies

2.1 Case Study: Hydroxycitric Acid Production

A study focused on the microbial production of hydroxycitric acid (HCA) from Garcinia rinds demonstrated that this compound can be synthesized through specific extraction and purification techniques. The research highlighted the compound's role in producing HCA, which is notable for its weight loss and appetite-suppressing effects .

2.2 Case Study: Bioactive Compound Analysis

In a comprehensive analysis of bioactive compounds from Garcinia seeds using gas chromatography-mass spectrometry (GC-MS), it was found that several compounds exhibited significant health benefits. While this compound was not isolated in this study, its structural analogs were identified as having antioxidant and antimicrobial properties, suggesting similar potential for this compound .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Propriétés

Formule moléculaire |

C8H10O7 |

|---|---|

Poids moléculaire |

218.16 g/mol |

Nom IUPAC |

dimethyl (2S,3S)-3-hydroxy-5-oxooxolane-2,3-dicarboxylate |

InChI |

InChI=1S/C8H10O7/c1-13-6(10)5-8(12,7(11)14-2)3-4(9)15-5/h5,12H,3H2,1-2H3/t5-,8+/m1/s1 |

Clé InChI |

SYHDLDVMXBLLET-XRGYYRRGSA-N |

SMILES isomérique |

COC(=O)[C@@H]1[C@@](CC(=O)O1)(C(=O)OC)O |

SMILES canonique |

COC(=O)C1C(CC(=O)O1)(C(=O)OC)O |

Synonymes |

(2S,3S)-garcinia acid dimethyl ester garcinia acid dimethyl este |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.